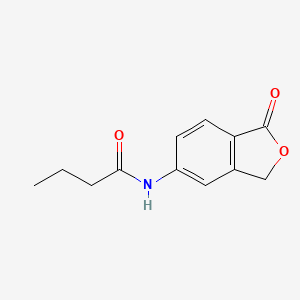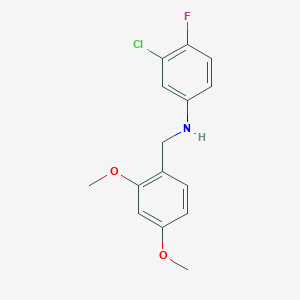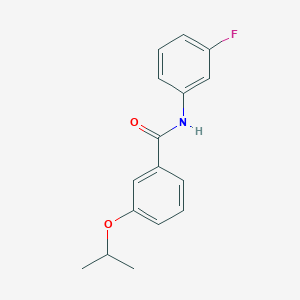
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. BDA-410 has been shown to have promising anti-tumor activity in preclinical studies, and is currently undergoing further investigation for its potential clinical use.
Mecanismo De Acción
The mechanism of action of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. The compound has also been shown to inhibit the activity of the STAT3 pathway, which is involved in tumor cell proliferation and survival.
Biochemical and Physiological Effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been shown to have several biochemical and physiological effects in cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to reduce the expression of several key proteins that are involved in cancer cell growth and survival, including cyclin D1, Bcl-2, and survivin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its potent anti-tumor activity, which has been demonstrated in several preclinical studies. The compound has also been shown to enhance the efficacy of other anti-cancer agents, which may have clinical implications for combination therapy. However, one limitation of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. One area of research is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another area of research is the identification of biomarkers that may predict the response of cancer cells to N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide treatment. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide in humans.
Métodos De Síntesis
The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide involves a multi-step process that includes the reaction of 2-hydroxybenzaldehyde with methyl acrylate to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-aminoacetophenone to form the final product, N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide. The synthesis of N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been reported in several publications, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Preclinical studies have shown that N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has potent anti-tumor activity in a variety of cancer cell lines and animal models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)butanamide has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-11(14)13-9-4-5-10-8(6-9)7-16-12(10)15/h4-6H,2-3,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESEMFYBGISTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-oxo-3H-2-benzofuran-5-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5780531.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)
![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)


![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)


![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)